1-(3-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea
Description
1-(3-Chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea is a urea derivative featuring a 3-chlorophenyl group and an imidazo[1,2-a]pyrimidine moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-14-5-2-7-16(11-14)23-19(26)22-15-6-1-4-13(10-15)17-12-25-9-3-8-21-18(25)24-17/h1-12H,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRIKLNFNMAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogues differ in substituents, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:
P077-0423 Screening Compound
- Structure : 1-(3-Chlorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]urea .
- Differences :
- Heterocyclic Core : Pyridine (imidazo[1,2-a]pyridine) vs. pyrimidine (imidazo[1,2-a]pyrimidine).
- Substituents : 4-Fluorophenyl vs. 3-chlorophenyl on the urea side chain.
- Implications :
Imazosulfuron (Herbicide)
- Structure : 1-(2-Chloroimidazo[1,2-a]pyridin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea .
- Differences :
- Functional Group : Sulfonamide linkage vs. direct urea attachment.
- Substituents : Dimethoxypyrimidine and sulfonamide groups confer herbicidal activity.
- Implications :
Trifluoroethyl-Piperazinyl Urea Derivative
- Structure : 1-(3-{7-[2-(4-Methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea .
- Differences :
- Substituents : Trifluoroethyl group and piperazinyl-pyrimidine side chain.
- Molecular Weight : 510.514 vs. ~400–450 for simpler analogues.
- Implications :
(Imidazo[1,2-a]pyrazin-6-yl)ureas (Antiproliferative Agents)
- Structure : 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea .
- Differences :
- Heterocyclic Core : Pyrazine vs. pyrimidine.
- Substituents : Methoxyphenyl vs. chlorophenyl.
- Implications :
Physicochemical and Pharmacological Comparisons
*Estimated based on structural similarity.
Mechanistic and Conformational Insights
- Intramolecular Interactions : highlights intramolecular H-bonding in imidazo[1,2-a]pyridines, stabilizing specific conformations. The target compound’s pyrimidine core may exhibit distinct electronic effects, influencing receptor binding .
- Synthetic Routes : Urea derivatives are typically synthesized via carbodiimide-mediated coupling or nucleophilic substitution (e.g., ). The target compound likely follows similar pathways, with variations in starting materials for the imidazopyrimidine core .
Q & A
Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling 3-chlorophenyl isocyanate with an imidazo[1,2-a]pyrimidine intermediate. Key steps include:
- Intermediate preparation: Reacting 2-aminopyrimidine derivatives with α-bromoketones to form the imidazo[1,2-a]pyrimidine core .
- Urea formation: Using 3-chlorophenyl isocyanate under anhydrous conditions, with stirring at 25–40°C for 30–60 minutes .
- Purification: Silica-gel chromatography with ethyl acetate/petroleum ether (6:4 v/v) yields the product (~22%), though yields can be improved by optimizing solvent polarity and reaction stoichiometry .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the urea linkage and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 396.0825) .
- HPLC-PDA: Assesses purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. How can researchers design preliminary biological assays to evaluate its antiproliferative activity?
Methodological Answer:
- Cell viability assays: Use MTT or CellTiter-Glo® in non-small cell lung cancer (NSCLC) cell lines (e.g., A549) at 1–100 μM concentrations for 72 hours .
- Dose-response curves: Calculate IC values; compare to reference compounds (e.g., cisplatin) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Substituent variation: Replace the 3-chlorophenyl group with electron-withdrawing (e.g., 3-CF) or donating (e.g., 3-OCH) groups to modulate target binding .
- Core modification: Introduce heteroatoms (e.g., pyridazine instead of pyrimidine) and assess changes in potency using kinase inhibition assays .
- Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like p53 or PI3K .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., cytostatic vs. cytotoxic effects)?
Methodological Answer:
- Mechanistic profiling: Conduct flow cytometry (cell-cycle analysis, Annexin V/PI staining) to distinguish cytostatic (G1 arrest) from cytotoxic (apoptosis) effects .
- Target validation: Use siRNA knockdown or CRISPR-Cas9 to confirm dependency on specific pathways (e.g., p53) in isogenic cell models .
- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .
Q. How can in vivo pharmacokinetic (PK) and toxicity studies be designed for translational research?
Methodological Answer:
- PK parameters: Administer 10 mg/kg intravenously or orally in murine models; collect plasma at 0.5, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis (t, C, AUC) .
- Toxicity screening: Perform acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
- Metabolite identification: Use hepatic microsomes + NADPH to assess metabolic stability and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
